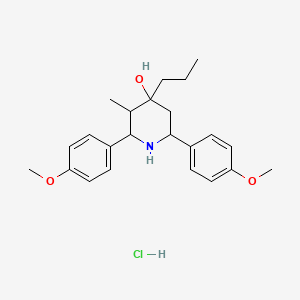![molecular formula C28H32N2O B4962528 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BMB belongs to the class of compounds known as benzamides and has been shown to have a range of interesting biological properties.
作用機序
The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has also been shown to increase serotonin release, which may contribute to its antidepressant and anxiolytic effects. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to have analgesic effects, possibly through its modulation of the endocannabinoid system.
実験室実験の利点と制限
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide also has several limitations. It has low solubility in water, which can make it difficult to administer in animal studies. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide. One area of interest is the potential use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide as a treatment for drug addiction. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the potential use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide as a neuroprotective agent. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide and to identify potential new therapeutic targets.
合成法
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide involves the reaction of 4-benzylpiperidine with 2-phenylethylamine, followed by the addition of benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The final product is purified using chromatography techniques. The yield of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is typically around 50%.
科学的研究の応用
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have a range of interesting biological properties, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has also been shown to have potential as a treatment for drug addiction and as a neuroprotective agent.
特性
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c31-28(29-18-15-23-7-3-1-4-8-23)27-13-11-26(12-14-27)22-30-19-16-25(17-20-30)21-24-9-5-2-6-10-24/h1-14,25H,15-22H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXPMYXGDYNWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
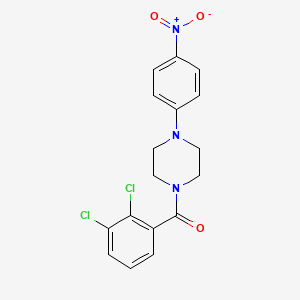
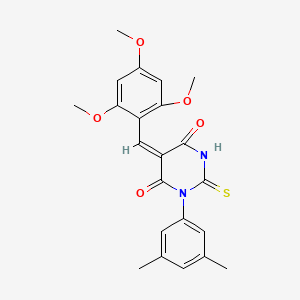
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)
![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
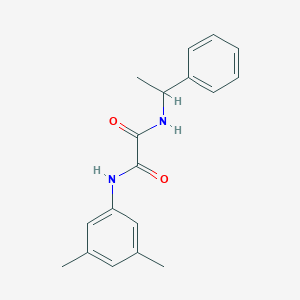
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
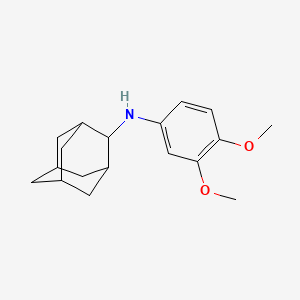
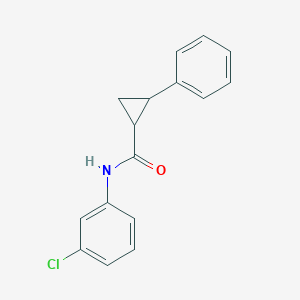
![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
